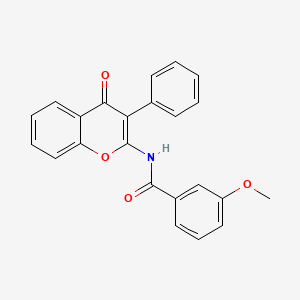

3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” is a compound that belongs to the class of benzopyrones, specifically coumarins . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Aplicaciones Científicas De Investigación

Structural and Molecular Analysis

4-Oxo-N-phenyl-4H-chromene-2-carboxamide, closely related to the queried compound, has been analyzed for its crystal structure, showcasing anti-rotamer conformation about the C-N bond with the potential for various orientations of the amide O atom. This structural flexibility suggests its utility in the development of molecular sensors and materials with specific optical properties (Reis et al., 2013).

Antibacterial Properties

Research on derivatives of 4-hydroxy-chromen-2-one, a scaffold similar to the compound , highlights the synthesis of novel organic compounds with significant antibacterial activity. This underscores the potential of such compounds in creating new antibacterial agents (Behrami & Dobroshi, 2019).

Antimicrobial and Molecular Docking Studies

Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized and demonstrated to possess significant antibacterial and antifungal activity. Molecular docking studies further elucidate their potential mechanism of action, providing a basis for the development of new antimicrobial agents (Mandala et al., 2013).

Fluorescent Molecular Systems for Anion Sensing

A fluorescent molecular system based on a flavone derivative has been designed for the selective sensing of fluoride ions. This system's sensitivity to fluoride ions in the presence of other halides suggests its application in environmental monitoring and chemical sensing (Sarkar & Samanta, 2007).

Antioxidant Activity and Molecular Structure

The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its antioxidant properties alongside structural determination through X-ray diffraction and DFT calculations. This highlights the potential of such compounds in pharmacological applications for their antioxidant properties (Demir et al., 2015).

Supramolecular Packing Motifs

N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of supramolecular organization, suggesting applications in materials science for creating structured molecular assemblies (Lightfoot et al., 1999).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as coumarin derivatives, have shown significant inhibitory activity against bacterial strains .

Mode of Action

Coumarin derivatives, which share a similar structure, have been found to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects . These effects are likely due to the interaction of these compounds with specific cellular targets, leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been found to inhibit bacterial dna gyrase , an enzyme involved in DNA replication and transcription. This suggests that the compound may interfere with these critical cellular processes.

Pharmacokinetics

Similar compounds have been found to have a melting point of 355℃ , suggesting that they may be stable at body temperature. The compound’s solubility in organic solvents suggests that it may be well-absorbed in the body.

Result of Action

Similar compounds have been found to exhibit anti-tumorial, anti-inflammatory, and anti-viral effects , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

3-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)22(26)24-23-20(15-8-3-2-4-9-15)21(25)18-12-5-6-13-19(18)28-23/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKZYNGGVHJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2761632.png)

![N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2761641.png)

![N-(4-methylbenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2761642.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2761643.png)

![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761644.png)